N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide
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Overview
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is a compound that features both an indole and an oxadiazole moiety The indole structure is a common motif in many biologically active compounds, while the oxadiazole ring is known for its diverse pharmacological properties
Mechanism of Action
Target of Action
The compound N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is a derivative of 1,2,4-oxadiazole 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to bacterial, fungal, and nematode metabolism or growth.
Pharmacokinetics
1,2,4-oxadiazole ring is known to act as an amide-like linker with a suitable admet profile
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
The efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Biochemical Analysis
Biochemical Properties
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with protein-tyrosine phosphatase 1B and chemokine receptor type 4, exhibiting selective agonist properties . These interactions suggest that this compound could modulate signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated cytotoxic activity against tumor and non-tumor mammalian cell lines, including rat glial cells, human cervical cells, colon adenocarcinoma cells, mouse embryo cells, and rat heart myoblasts . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with protein-tyrosine phosphatase 1B and chemokine receptor type 4 suggests that it can modulate these enzymes’ activity, thereby influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives, including this compound, exhibit good hydrolytic and metabolic stability, making them suitable for prolonged use in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, oxadiazole derivatives have shown moderate nematocidal activity and anti-fungal activity, indicating their potential use in treating parasitic infections and fungal diseases .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with protein-tyrosine phosphatase 1B and chemokine receptor type 4 suggests its role in modulating metabolic pathways related to these enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity. The compound’s good hydrolytic and metabolic stability ensures its effective distribution within the cellular environment .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. The compound’s interaction with protein-tyrosine phosphatase 1B and chemokine receptor type 4 suggests its localization in regions where these enzymes are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide typically involves the reaction of an indole derivative with an oxadiazole precursor. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the indole ring.
Scientific Research Applications
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials, such as fluorescent dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is unique due to its combination of an indole and an oxadiazole moiety. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these motifs. Additionally, its synthetic versatility and potential for diverse chemical modifications make it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-15-12(19-17-8)7-14-13(18)11-6-9-4-2-3-5-10(9)16-11/h2-6,16H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIBTAGYMCYDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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